Methyl dichloroacetate

Description

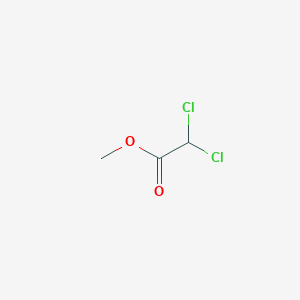

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLRUAPIDAGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059433 | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

289 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

176 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-54-1 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7W497BZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-62 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Dichloroacetate from Dichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl dichloroacetate (B87207) from dichloroacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document outlines the prevalent synthetic methodologies, with a focus on Fischer-Speier esterification, detailing reaction conditions, catalytic options, and purification techniques. Quantitative data from various sources are compiled for comparative analysis. Detailed experimental protocols, reaction mechanisms, and the role of methyl dichloroacetate as a key intermediate in the synthesis of pharmaceuticals and agrochemicals are also presented.

Introduction

This compound (MDCA), with the chemical formula Cl₂CHCOOCH₃, is a significant chemical intermediate in the organic synthesis landscape.[1] Its utility is pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including the antibiotic chloramphenicol.[1][2] Furthermore, it is a crucial building block in the agrochemical sector for the production of certain pesticides.[1] The synthesis of this compound is primarily achieved through the esterification of dichloroacetic acid with methanol (B129727). This guide will delve into the technical aspects of this synthesis, providing a robust resource for laboratory and industrial applications.

Synthetic Methodology: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of dichloroacetic acid with methanol. This acid-catalyzed reaction involves the condensation of the carboxylic acid and alcohol to yield the corresponding ester and water.[3][4] To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it is formed.[3][5]

Reaction Mechanism

The Fischer esterification of dichloroacetic acid proceeds through a series of reversible steps initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the methanol molecule. A tetrahedral intermediate is formed, which, after a proton transfer and the elimination of a water molecule, yields the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound.[3][4][5]

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of this compound. It is a compilation of procedures found in the scientific and patent literature.

Materials and Equipment

-

Reagents: Dichloroacetic acid, Methanol (anhydrous), Sulfuric acid (concentrated) or other acid catalysts, Sodium bicarbonate (saturated solution), Sodium chloride (saturated solution), Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Distillation apparatus (simple or fractional), Rotary evaporator, Standard laboratory glassware.

General Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dichloroacetic acid and an excess of methanol (typically 3-5 molar equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the carboxylic acid).

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for a period of 2 to 8 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution should be exercised due to potential CO₂ evolution.

-

Washing: Subsequently, wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the excess methanol using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure to obtain the final product with high purity.

Quantitative Data

The yield and purity of this compound are influenced by various factors including the choice of catalyst, reaction temperature, and reaction time. The following table summarizes quantitative data from different synthetic approaches.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Hydrogen Chloride | Excess Dichloroacetic Acid | Not specified | 7.5 | 94.3 | Not specified | [6] |

| Not specified (Esterification of mother liquor) | Not specified | 70-75 | Not specified | >90 | ≥99 | [7] |

| Cation Exchange Resin | 1:1.4 | 70 | 2 | 70.11 (Conversion) | Not specified | [8] |

Applications in Synthesis

This compound is a versatile intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis

A notable application of this compound is in the production of the broad-spectrum antibiotic, Chloramphenicol. In the synthesis of chloramphenicol, this compound is used to acylate an amine group on a precursor molecule.[2][9]

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a key intermediate for the synthesis of various pesticides, including certain herbicides and insecticides.[1]

Conclusion

The synthesis of this compound from dichloroacetic acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling reaction parameters such as catalyst choice, temperature, and reaction time, high yields and purity of the final product can be achieved. This technical guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. The provided data and diagrams serve as a valuable resource for optimizing existing methods and for the development of new synthetic routes involving this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Dichloroacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. CN1049889C - Process for coproducing this compound and mercaptoacetic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

Synthesis of Methyl Dichloroacetate via Esterification of Dichloroacetic Acid with Methanol: A Technical Guide

This document provides a comprehensive technical overview for the synthesis of methyl dichloroacetate (B87207), a significant chemical intermediate in the pharmaceutical and agrochemical industries.[1] The primary and most industrially viable method for its production is the direct esterification of dichloroacetic acid with methanol (B129727). This guide details the underlying chemical pathway, experimental protocols, and critical process parameters for researchers, chemists, and professionals in drug development.

Reaction Pathway: Fischer Esterification

The synthesis proceeds via a Fischer esterification reaction, an acid-catalyzed process where a carboxylic acid (dichloroacetic acid) reacts with an alcohol (methanol) to form an ester (methyl dichloroacetate) and water. The reaction is reversible, and strategies are often employed to drive the equilibrium toward the product side, such as the continuous removal of water.[1]

Experimental Protocols and Methodologies

Two primary protocols are detailed below, one representing an industrial-scale synthesis and the other derived from a process for separating mixed chloroacetic acids.

This protocol is adapted from a patented industrial process that emphasizes a high yield and continuous operation.[2]

Materials and Equipment:

-

Jacketed glass reactor or stirred kettle equipped with a distillation column, condensers, and a feeding pump.

-

Dichloroacetic Acid (DAC)

-

Methanol (MeOH)

-

Vacuum distillation apparatus

Procedure:

-

Initial Charge: Introduce an initial volume of dichloroacetic acid (e.g., 30 dm³) into the reactor to ensure it is in excess at the start of the reaction.[2]

-

Reaction Initiation: Heat the reactor. Begin the simultaneous metered addition of dichloroacetic acid and methanol. A vigorous production of HCl gas will be observed at the start.[2]

-

Reaction Conditions: Maintain the reaction under controlled pressure, not exceeding 1.2 bar, to safely manage the release of HCl gas through the column and condensers.[2] Any product carried over with the gas should be condensed and returned to the reaction vessel.[2]

-

Monitoring Completion: The reaction is monitored by observing the production of HCl gas. A cessation of gas production and a drop in pressure indicate that the reaction is nearing completion.[2] For a batch of approximately 2590 dm³ of DAC and 1100 dm³ of methanol, this typically takes around 7.5 hours.[2]

-

Final Addition: To ensure complete conversion, a small additional amount of methanol (e.g., 50 dm³) is added, and the mixture is stirred for a further 15 minutes.[2]

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.[2]

This method is part of a process to separate this compound from methyl monochloroacetate by first esterifying the mixed acid mother liquor.[3]

Materials and Equipment:

-

Three-necked flask equipped with a reflux condenser, stirrer, and thermometer.

-

Heating mantle.

-

Separatory funnel.

-

Chloroacetic acid mother liquor (containing dichloroacetic acid).

-

Methanol.

Procedure:

-

Esterification: The mother liquor, containing a mixture of chloroacetic acids, is esterified with methanol at a temperature of 70-75°C.[3]

-

Phase Separation: After the reaction, the resulting mixed esters are cooled to room temperature. The mixture is then transferred to a separatory funnel where the organic (ester) phase is separated from the aqueous phase.[3]

-

Subsequent Processing: The mixed ester phase, now enriched with this compound and methyl monochloroacetate, proceeds to a chemical separation step. The aqueous phase can be treated to recover unreacted components.[3]

Process Workflow Visualization

The general workflow for the synthesis and purification of this compound involves reaction, separation, and purification stages.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the cited experimental protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Industrial Scale Protocol[2] | Laboratory Scale Protocol[3] |

|---|---|---|

| Primary Reactants | Dichloroacetic Acid, Methanol | Chloroacetic acid mother liquor, Methanol |

| Temperature | Not specified (heating required) | 70-75 °C |

| Pressure | < 1.2 bar | Atmospheric |

| Reaction Time | ~7.5 hours | Several hours |

| Final Product Yield | 94.3% | > 90% |

| Final Product Purity | Not specified | ≥ 99% |

Table 2: Example Batch Quantities and Purity

| Parameter | Example 1[3] | Example 2[3] | Industrial Example[2] |

|---|---|---|---|

| Starting Material | 100g mixed esters* | 100g mixed esters* | 2590 dm³ Dichloroacetic Acid |

| Methanol | N/A (already esterified) | N/A (already esterified) | 1150 dm³ |

| Final Product Mass | 65 g | 63.9 g | 3650 kg |

| Purity of MDA | 99.38% | 99.23% | Not specified |

| Yield of MDA | 93.3% | 92.3% | 94.3% |

*Note: The starting material in these examples was a pre-esterified mixture from chloroacetic acid mother liquor.[3]

Purification Methods

Achieving high purity is critical for the application of this compound in pharmaceuticals and fine chemicals.

-

Neutralization: The crude ester can be neutralized, often with a sodium carbonate solution, to remove any remaining acidic impurities.[1][4]

-

Distillation: The primary method for purification is distillation. After neutralization, atmospheric distillation can be used to remove low-boiling fractions.[1][4] Subsequently, vacuum distillation is employed to isolate the pure this compound, which has a boiling point of approximately 65°C at 8kPa.[4] This meticulous process allows for purities of 99.5% or higher to be achieved.[1]

Safety and Handling

Both the reactants and the final product require careful handling due to their hazardous properties.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or European Standard EN166.[7]

-

Skin Protection: Use chemical-resistant gloves (tested according to EN 374) and wear protective clothing.[6][7]

-

Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][6] If ventilation is inadequate, wear respiratory protection.[6]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing mists or vapors.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][7]

-

Ground all equipment when handling to prevent static discharge.[9]

-

Keep away from incompatible materials such as acids, bases, and reducing agents.[7]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting.[7][8]

This compound can decompose when heated to produce toxic fumes of phosgene (B1210022) and HCl.[5][9] It is also decomposed by water to form dichloroacetic acid.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Dichloroacetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. CN1049889C - Process for coproducing this compound and mercaptoacetic acid - Google Patents [patents.google.com]

- 4. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to Methyl Dichloroacetate (CAS Number 116-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl dichloroacetate (B87207) (CAS 116-54-1), a chemical intermediate with significant applications in organic synthesis and potential relevance to drug development. This document collates its physicochemical properties, spectroscopic data, and safety and handling information into a readily accessible format. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a mechanistic exploration of its biologically active metabolite, dichloroacetate (DCA), in cancer metabolism.

Chemical and Physical Properties

Methyl dichloroacetate is a colorless liquid with an ethereal odor. It is combustible and corrosive to metals and tissues.[1] It is slightly soluble in water and miscible with ethanol (B145695) and ethyl ether.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Cl₂O₂ | [2] |

| Molecular Weight | 142.97 g/mol | [2] |

| CAS Number | 116-54-1 | [2] |

| Appearance | Colorless liquid with an ethereal odor | [1] |

| Boiling Point | 143 °C (lit.) | [3] |

| Melting Point | -52 °C (lit.) | [3] |

| Density | 1.381 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.442 (lit.) | [3] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | |

| InChI Key | HKMLRUAPIDAGIE-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C(Cl)Cl | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.98 | s | -CHCl₂ |

| 3.90 | s | -OCH₃ |

Solvent: CDCl₃

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=O |

| 65.0 | -CHCl₂ |

| 54.0 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2958 | C-H stretch (methyl) |

| 1772 | C=O stretch (ester) |

| 1440 | C-H bend (methyl) |

| 1275, 1080 | C-O stretch (ester) |

| 825, 690 | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 142, corresponding to the molecular weight of the compound. Prominent fragment ions are observed at m/z 111, 83, and 59.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Classifications | Hazard Statements | Precautionary Statements |

| Acute Toxicity 4 (Inhalation), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261, P264, P271, P302+P352, P304+P340+P312, P305+P351+P338 |

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a respirator.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from dichloroacetic acid and methanol (B129727) using a sulfuric acid catalyst.

Synthesis and Purification Workflow for this compound.

Materials:

-

Dichloroacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dichloroacetic acid (1.0 mol), anhydrous methanol (5.0 mol, excess), and concentrated sulfuric acid (0.1 mol).

-

Heat the reaction mixture to reflux (approximately 65-70 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker of cold water.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling between 142-144 °C.

Diastereoselective Cyclopropanation of 2-Cyclohexenone

This compound is a key reagent in the diastereoselective cyclopropanation of cyclic enones. This protocol is adapted from the literature.

Experimental Workflow for Diastereoselective Cyclopropanation.

Materials:

-

This compound

-

2-Cyclohexenone

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of LiHMDS (1.1 mmol) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 mmol) in anhydrous THF.

-

After stirring for 30 minutes, add a solution of 2-cyclohexenone (1.2 mmol) in anhydrous THF.

-

Continue stirring at -78 °C and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude Michael adduct in THF, add DBU (1.5 mmol), and stir at room temperature until cyclization is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the bicyclic chlorocyclopropane (B1620479) product.

Relevance in Drug Development: The Dichloroacetate (DCA) Connection

This compound can be considered a prodrug of dichloroacetate (DCA), as it is expected to be hydrolyzed to DCA in vivo. DCA has garnered significant interest in the field of oncology for its ability to modulate cancer cell metabolism.

Mechanism of Action: Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

Many cancer cells exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, even in the presence of oxygen.[4] This metabolic phenotype is partly maintained by the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex by pyruvate dehydrogenase kinase (PDK).[5] The PDH complex is a critical gatekeeper that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria.

DCA acts as a structural analog of pyruvate and is an inhibitor of all four isoforms of PDK.[4][5] By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby maintaining its active state.[5] This leads to an increased flux of pyruvate into the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation.[4] This metabolic reprogramming from glycolysis towards oxidative phosphorylation can lead to a decrease in lactate (B86563) production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.[6]

DCA's Mechanism of Action on the PDK-PDH Axis in Cancer Cells.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis. Its relationship to dichloroacetate, a molecule with profound effects on cancer cell metabolism, underscores its potential importance for researchers in drug development. This guide provides a foundational repository of its properties, synthetic methods, and biological context to facilitate further research and application.

References

- 1. CN1049889C - Process for coproducing this compound and mercaptoacetic acid - Google Patents [patents.google.com]

- 2. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichloroacetate (B87207) (MDCA) is a halogenated ester of significant interest in organic synthesis and as a prodrug of dichloroacetate (DCA), a molecule investigated for its metabolic therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl dichloroacetate. It includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of the key metabolic pathway influenced by its active metabolite, DCA. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl 2,2-dichloroacetate |

| Synonyms | Dichloroacetic acid methyl ester, Methyl 2,2-dichloroethanoate |

| CAS Number | 116-54-1 |

| Molecular Formula | C₃H₄Cl₂O₂ |

| Molecular Weight | 142.97 g/mol [1] |

| SMILES | COC(=O)C(Cl)Cl |

| InChI | InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 |

Physical Properties

This compound is a colorless liquid with a characteristic ethereal odor.[1] It is denser than water and will sink.[1]

| Property | Value |

| Appearance | Colorless to slightly yellow liquid[2][3] |

| Odor | Ethereal[1] |

| Melting Point | -52 °C (-61.6 °F)[4][5][6][7] |

| Boiling Point | 143 °C (289.4 °F) at 760 mmHg[4][5][6][7] |

| Density | 1.381 g/mL at 25 °C[5][6][7] |

| Flash Point | 80 °C (176 °F)[8] |

| Vapor Pressure | 4.7 hPa at 20 °C[8] |

| Refractive Index | n20/D 1.442[4][7] |

Solubility

| Solvent | Solubility |

| Water | Slightly soluble (4 g/L at 20 °C)[9] |

| Organic Solvents | Soluble in ethanol, ether, and chloroform[2] |

Chemical Properties and Reactivity

Hydrolysis

This compound undergoes hydrolysis, particularly under acidic or basic conditions, to yield dichloroacetic acid and methanol.[1][10] The rate of hydrolysis is influenced by pH and temperature. The reaction is of significant interest as it represents the metabolic conversion of the prodrug to its active form, dichloroacetate (DCA).

Reaction: Cl₂CHCOOCH₃ + H₂O ⇌ Cl₂CHCOOH + CH₃OH

Nucleophilic Substitution

The presence of two electron-withdrawing chlorine atoms on the alpha-carbon makes the carbonyl carbon of this compound susceptible to nucleophilic attack. It is utilized in various organic syntheses, including in the diastereoselective synthesis of bicyclic chlorocyclopropanes.[5]

Decomposition

When heated to decomposition, this compound can produce toxic fumes, including phosgene (B1210022) and hydrogen chloride.[1]

Spectral Data

| Technique | Key Features |

| ¹H NMR | Spectrum shows two main signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the alpha-proton (-CHCl₂). |

| ¹³C NMR | Key signals include the carbonyl carbon, the alpha-carbon, and the methoxy carbon. |

| FT-IR | Characteristic peaks include a strong C=O stretching vibration for the ester, C-O stretching, and C-Cl stretching bands. |

| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group and chlorine atoms. |

Experimental Protocols

The following are generalized experimental protocols for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

-

Apparatus: Thiele tube, thermometer (0-200 °C), small test tube, capillary tube (sealed at one end), mineral oil, and a heat source.

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

-

Determination of Density (Pycnometer Method)

-

Apparatus: Pycnometer of a known volume, analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles, and dry the outside. Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer. Fill it with this compound and repeat step 3 to obtain the weight of the pycnometer filled with the sample (m₃).

-

The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

-

Determination of Solubility in Water (Shake-Flask Method)

-

Apparatus: Erlenmeyer flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.

-

Seal the flask and place it in the orbital shaker set to a constant temperature (e.g., 20 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand to let undissolved material settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended particles.

-

Quantify the concentration of this compound in the filtrate using a pre-established calibration curve from the chosen analytical method. This concentration represents the aqueous solubility.

-

Synthesis of this compound

-

Reaction: Dichloroacetic acid is esterified with methanol, typically in the presence of an acid catalyst.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine dichloroacetic acid and an excess of methanol.

-

Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the this compound into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by rotary evaporation and purify the resulting crude product by distillation under reduced pressure.

-

Kinetic Study of Acid-Catalyzed Hydrolysis

-

Apparatus: Constant temperature water bath, reaction flasks, pipettes, burette, and a standard solution of sodium hydroxide (B78521).

-

Procedure:

-

Prepare a solution of this compound in an acidic aqueous medium (e.g., dilute HCl) and place it in the constant temperature water bath.

-

At regular time intervals, withdraw a known volume of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

-

Titrate the quenched solution with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein) to determine the concentration of dichloroacetic acid formed.

-

The rate of the reaction can be determined by plotting the concentration of the product versus time.

-

Biological Activity and Signaling Pathway

This compound serves as a prodrug for dichloroacetate (DCA), which has been investigated for its ability to modulate cellular metabolism, particularly in cancer cells. Cancer cells often exhibit the Warburg effect, a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic phenotype is thought to confer a survival advantage to cancer cells.

DCA's primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria. By inhibiting PDK, DCA promotes the active, dephosphorylated state of PDC. This, in turn, shunts pyruvate from lactate production into the TCA cycle for oxidative phosphorylation. This metabolic reprogramming can lead to a decrease in lactate production, an increase in reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.

Caption: Metabolic pathway of Dichloroacetate (DCA).

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye irritation. It is harmful if inhaled and may be toxic if swallowed.[6] It is combustible but does not ignite readily. When handling this compound, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supplemented with experimental protocols and an illustration of its biological significance through the action of its metabolite, DCA. The data and methodologies presented herein are intended to support the research and development efforts of scientists and professionals working with this versatile compound. As with any chemical, adherence to proper safety protocols is paramount when handling this compound.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. chemconnections.org [chemconnections.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. dem.ri.gov [dem.ri.gov]

- 7. scribd.com [scribd.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methyl dichloroacetate structural formula and molecular weight

Abstract

This technical guide provides a comprehensive overview of methyl dichloroacetate (B87207) (MDCA), a halogenated ester with significant applications in both synthetic chemistry and as a precursor in pharmaceutical research. This document details the structural formula, molecular weight, and key physicochemical properties of MDCA. Furthermore, it explores its role as an initiator in controlled radical polymerization and the therapeutic applications of its parent compound, dichloroacetate (DCA), in oncology, with a focus on its mechanism of action on cellular metabolism. Experimental methodologies for key applications are outlined, and relevant signaling pathways are visualized to support researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Methyl dichloroacetate, with the IUPAC name methyl 2,2-dichloroacetate, is a colorless liquid with an ethereal odor.[1] It is primarily used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.[1][2]

Structural Formula and Molecular Information

The chemical structure and molecular details of this compound are fundamental to its reactivity and applications.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 142.97 g/mol | [1][3] |

| Physical State | Liquid | [4] |

| Boiling Point | 143 °C (289 °F) at 760 mmHg | [1][3] |

| Melting Point | -52 °C (-62 °F) | [1][3] |

| Density | 1.381 g/mL at 25 °C | |

| Flash Point | 75 °C (167 °F) | [3] |

| Solubility | Limited solubility in water; soluble in ether and chloroform. | [2] |

Applications in Chemical Synthesis

This compound serves as a versatile reagent in organic synthesis, notably as an initiator in controlled polymerization reactions.

Atom Transfer Radical Polymerization (ATRP)

This compound is utilized as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP), a method for synthesizing polymers with controlled molecular weight and narrow polydispersity. The dichloroacetyl group allows for the initiation of polymerization from two sites, enabling the growth of polymer chains in two directions.

Experimental Protocol: General Procedure for ATRP of Methyl Acrylate (B77674)

The following protocol outlines a general procedure for the ATRP of methyl acrylate (MA) using a dichloroacetate-based initiator, catalyzed by a copper complex.

-

Reagent Preparation: In a Schlenk flask, the initiator (e.g., α,α-dichlorotoluene), copper(I) chloride (CuCl), and a ligand such as 2,2'-bipyridine (B1663995) are combined in a specific molar ratio (e.g., 1:1:3).[5]

-

Monomer and Solvent Addition: The monomer (methyl acrylate) and a solvent (e.g., butyl acetate) are added to the flask.[5]

-

Degassing: The heterogeneous mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. The flask is then filled with an inert gas, such as nitrogen or argon.[5]

-

Polymerization: The flask is immersed in an oil bath preheated to the desired reaction temperature (e.g., 130°C) to start the polymerization.[5]

-

Termination: After a predetermined time, the reaction is terminated by cooling the flask to room temperature.[5]

-

Analysis: The conversion of the monomer is determined using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and polydispersity of the resulting polymer are analyzed by size-exclusion chromatography (SEC).[5]

Relevance in Drug Development: The Role of Dichloroacetate (DCA)

While this compound is primarily a synthetic intermediate, its de-esterified form, dichloroacetate (DCA), has garnered significant attention in the field of oncology. DCA is a small molecule that acts as a metabolic modulator, selectively targeting the altered metabolism of cancer cells.

Mechanism of Action in Cancer Metabolism

Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate (B86563) even in the presence of oxygen. DCA reverses this effect by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK).[6] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA locks PDC in its active state, promoting the oxidation of pyruvate in the mitochondria and shifting metabolism from glycolysis to oxidative phosphorylation.[6] This metabolic switch can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in cancer cells.

Experimental Protocols for In Vitro Metabolic Studies

To assess the metabolic effects of DCA on cancer cells, a series of in vitro assays are typically performed.

Cell Culture and Treatment:

-

Cancer cell lines (e.g., breast cancer MCF-7) are cultured in appropriate media.[7]

-

Cells are treated with varying concentrations of DCA (e.g., 0.5-5 mM, which are considered clinically relevant) for a specified duration (e.g., 24-48 hours).[7]

Lactate Production Assay:

A common method to evaluate the shift from glycolysis is to measure the concentration of lactate in the cell culture medium.

-

Cell Seeding: Plate cells in 96-well plates and allow them to adhere.

-

Treatment: Treat cells with DCA for the desired time.

-

Sample Collection: Collect the cell culture medium.[7]

-

Lactate Measurement: Use a commercial L-Lactate Assay Kit.[7] This is typically a colorimetric or fluorometric assay where lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, which is coupled to a reaction that produces a detectable signal. The absorbance or fluorescence is measured using a microplate reader.

Reactive Oxygen Species (ROS) Detection:

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

-

Cell Culture and Treatment: Grow and treat cells with DCA in a multi-well plate.

-

Probe Loading: Remove the treatment medium and wash the cells. Add a working solution of H₂DCFDA (e.g., 10-20 µM) and incubate for 30-45 minutes at 37°C, protected from light.[8] H₂DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9]

-

Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[8]

Conclusion

This compound is a valuable chemical intermediate with important applications in polymer chemistry. Its derivative, dichloroacetate, has emerged as a promising agent in cancer therapy due to its ability to modulate cellular metabolism. This guide provides essential data and experimental context for researchers working with these compounds. Further investigation into the synthesis of novel polymers using MDCA and the clinical applications of DCA in combination with other therapies is warranted.

References

- 1. This compound | C3H4Cl2O2 | CID 8315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 116-54-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dcaguide.org [dcaguide.org]

- 8. benchchem.com [benchchem.com]

- 9. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Dichloroacetate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl dichloroacetate (B87207). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.

Introduction

Methyl dichloroacetate (Cl₂CHCOOCH₃) is a halogenated ester of dichloroacetic acid. NMR spectroscopy is a powerful analytical technique for confirming the structure of such small molecules by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The spectra are characterized by chemical shifts (δ), signal multiplicities, and coupling constants (J), which are dictated by the molecular structure.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -CHCl₂ | 5.981 | Singlet | 1H |

| -OCH₃ | 3.899 | Singlet | 3H |

| Solvent: CDCl₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals, one for each unique carbon atom in the molecule. The chemical shift values provided below are predicted, as readily available experimental data is limited.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O | 164.5 |

| -CHCl₂ | 66.8 |

| -OCH₃ | 54.2 |

| Solvent: CDCl₃ |

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.

-

Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.

-

Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume Adjustment : Ensure the final sample volume in the NMR tube is approximately 0.6 mL, corresponding to a height of about 4-5 cm.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

For ¹H NMR Spectroscopy:

-

Pulse Program : Standard single-pulse experiment.

-

Number of Scans : 16-32 scans are typically sufficient.

-

Spectral Width : A spectral width of 10-12 ppm is appropriate.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Referencing : The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

For ¹³C NMR Spectroscopy:

-

Pulse Program : Standard proton-decoupled experiment.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.

-

Spectral Width : A spectral width of 200-240 ppm is standard.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Referencing : The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the chemical structure of this compound and a typical NMR experimental workflow.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for NMR experiments.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Dichloroacetate (B87207)

This guide provides a comprehensive overview of the mass spectrometric techniques used for the analysis of methyl dichloroacetate. This compound is the methyl ester of dichloroacetic acid (DCA), an investigational drug for metabolic diseases and a known environmental toxicant. Accurate and sensitive quantification of DCA is crucial, and this is often achieved by converting it to its more volatile methyl ester, this compound, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the direct analysis of the parent acid, DCA.

This document details the experimental protocols, quantitative data, and fragmentation pathways associated with these analytical approaches, providing researchers with the necessary information to develop and validate robust analytical methods.

Analytical Approaches: GC-MS and LC-MS/MS

Two primary mass spectrometry-based methods are employed for the analysis of dichloroacetic acid, one of which involves its derivatization to this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for DCA analysis. Due to the low volatility of DCA, a derivatization step is required to convert it into its methyl ester, this compound, which is more amenable to gas chromatography.[1][2] This method offers high chromatographic resolution and established libraries for spectral matching.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach allows for the direct analysis of dichloroacetic acid in various matrices without the need for derivatization.[3][4] This simplifies sample preparation and eliminates potential artifacts that can arise from the derivatization process.[4] It is particularly useful for polar compounds like DCA that are well-retained using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

The GC-MS analysis of this compound is a robust and validated method, particularly for biological samples like plasma.

Experimental Protocol

A typical workflow involves sample preparation, derivatization of DCA to this compound, extraction, and subsequent GC-MS analysis.

Caption: General experimental workflow for the GC-MS analysis of DCA as this compound.

1. Sample Preparation and Derivatization:

-

Biological samples, such as plasma or urine, are treated to precipitate proteins.[1]

-

The supernatant is then derivatized to convert dichloroacetic acid into its methyl ester. A common method involves reacting the sample with a 12% boron trifluoride-methanol complex.[1][2]

2. Extraction:

-

Following derivatization, this compound is extracted from the aqueous sample matrix into an organic solvent.[1]

-

Methylene chloride is frequently used for this liquid-liquid extraction step.[1][2]

3. GC-MS Parameters:

-

The organic extract is injected into the GC-MS system. The parameters below are typical for this type of analysis.

| Parameter | Typical Value | Reference |

| Gas Chromatograph | Varian Saturn 2100T or similar | [5] |

| GC Column | Zebron ZB-5 (30 m length, 0.25 mm ID, 0.25 µm film thickness) or equivalent | [2] |

| Injection Mode | Splitless | - |

| Carrier Gas | Helium | - |

| Oven Program | Optimized for separation of analytes (e.g., initial temp 40°C, ramp to 250°C) | [2] |

| Mass Spectrometer | Ion Trap or Quadrupole | [5] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |

| Scan Mode | Full Scan (e.g., m/z 50-250) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis | [5] |

Data Presentation: Fragmentation and Quantitative Performance

Mass Spectrum and Fragmentation Pattern: Under electron ionization, this compound (molecular weight: 142.97 g/mol ) fragments in a predictable manner.[6] The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[7]

Caption: Proposed electron ionization fragmentation pathway of this compound.

The major fragments observed in the mass spectrum of this compound are summarized below.

| m/z (mass-to-charge) | Proposed Fragment Ion | Relative Abundance | Reference |

| 59 | [COOCH₃]⁺ | Base Peak (100%) | [6][8] |

| 83 / 85 | [CHCl₂]⁺ | High | [6][8] |

| 63 / 65 | [CH₂Cl]⁺ (from rearrangement) or [C₂H₂ClO]⁺ | Moderate | [6][8] |

| 48 | [CHCl]⁺˙ | Low | [6] |

| 142 / 144 / 146 | [M]⁺˙ (Molecular Ion) | Low to absent | [6] |

Quantitative Performance: The GC-MS method, following derivatization, has been validated for the quantification of DCA in human plasma.

| Performance Metric | Result | Reference |

| Quantitation Limits | 0.3 to 1.5 µM | [1] |

| Linearity (r²) | 0.9882 to 0.9996 | [1] |

| Coefficient of Variation | 0.3% to 14.5% | [1] |

| Bias Values | -16.3% to 18.7% | [1] |

| Total Recovery | 46.9% to 78.5% | [1] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Dichloroacetic Acid

LC-MS/MS offers a high-sensitivity, high-throughput alternative for the analysis of DCA that circumvents the need for derivatization.

Experimental Protocol

The workflow for LC-MS/MS is generally more straightforward than GC-MS due to the elimination of the derivatization and extraction steps.

Caption: General experimental workflow for the direct LC-MS/MS analysis of dichloroacetic acid.

1. Sample Preparation:

-

For cosmetic raw materials, the sample is weighed, dissolved in ultrapure water, vortexed, diluted, and filtered through a 0.45 µm membrane.[9]

-

For drinking water analysis, samples may be analyzed directly after adding an internal standard and quenching any residual chlorine.[10]

2. LC-MS/MS Parameters:

-

The prepared sample is injected directly into the LC-MS/MS system.

| Parameter | Typical Value | Reference |

| Liquid Chromatograph | Agilent 1290 Infinity II or similar | [10] |

| LC Column | Agilent InfinityLab Poroshell 120 HPH-C18 or a HILIC column | [4][10] |

| Mobile Phase | Gradient of methanol (B129727) and water with an additive like formic acid | [10] |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470A, SCIEX QTRAP) | [10][11] |

| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) | [11] |

| Scan Mode | Multiple Reaction Monitoring (MRM) | [3] |

| MRM Transition | Precursor Ion [M-H]⁻ (m/z 127) → Product Ion (e.g., m/z 82) | [12] |

Data Presentation: Quantitative Performance

LC-MS/MS methods demonstrate excellent sensitivity for the direct detection of DCA.

| Performance Metric | Result | Matrix | Reference |

| Limit of Detection (LOD) | 0.15 µg/mL | Betaine Media | [13] |

| Limit of Quantification (LOQ) | 3 µg/mL | Betaine Media | [13] |

| Linearity Range | 3–400 µg/mL | Betaine Media | [13] |

| Limit of Detection (LOD) | 0.003 to 0.04 µg/L | Drinking Water | [10] |

| Recovery | 90% to 110% | Tap Water | [3] |

Method Comparison

| Feature | GC-MS of this compound | Direct LC-MS/MS of Dichloroacetic Acid |

| Derivatization | Required (e.g., with BF₃-Methanol) | Not required |

| Sample Prep | More complex (derivatization, extraction) | Simpler (dilute, filter, inject) |

| Potential Issues | Incomplete derivatization; potential conversion of other analytes to DCA[4] | Matrix effects; poor retention on standard reversed-phase columns |

| Selectivity | High, based on retention time and mass spectrum | Very high, based on retention time and specific MRM transitions |

| Sensitivity | Good, with limits in the low µM range[1] | Excellent, with limits in the low µg/L (ng/mL) range[10] |

| Primary Use | Validated for biological matrices like plasma[1] | Suited for high-throughput analysis of aqueous samples[3] |

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its parent compound, dichloroacetic acid. The choice of method depends on the specific application, required sensitivity, sample matrix, and available instrumentation.

-

The GC-MS method , requiring derivatization to this compound, is a well-established and validated approach, particularly for complex biological samples, providing robust quantitative data.

-

The LC-MS/MS method offers a simpler, faster, and often more sensitive alternative for the direct analysis of dichloroacetic acid, making it ideal for high-throughput screening in matrices like drinking water and cosmetic ingredients.

Researchers and drug development professionals can use the detailed protocols and performance data in this guide to select and implement the most appropriate analytical strategy for their specific research needs.

References

- 1. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H4Cl2O2 | CID 8315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. ez.restek.com [ez.restek.com]

- 9. LC-MS/MS | Determination of residual monochloroacetic acid, dichloroacetic acid and glycolic acid in cosmetic raw materials - EXPEC TECHNOLOGY [en.expec-tech.com]

- 10. agilent.com [agilent.com]

- 11. sciex.com [sciex.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Purity specifications for methyl dichloroacetate in research

An In-depth Technical Guide on Purity Specifications for Methyl Dichloroacetate (B87207) in Research

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and integrity of experimental results. This guide provides a comprehensive overview of the purity specifications for research-grade methyl dichloroacetate, including potential impurities, analytical methodologies for purity assessment, and detailed experimental protocols.

Purity Specifications

Research-grade this compound should be a clear, colorless liquid, free from particulate matter. The purity is typically determined by Gas Chromatography (GC) and should meet the specifications outlined in the table below. The potential impurities primarily arise from the synthesis process, which commonly involves the esterification of dichloroacetic acid with methanol.

Table 1: Purity Specifications for Research-Grade this compound

| Parameter | Specification | Method of Analysis |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Assay (Purity) | ≥ 99.0% | Gas Chromatography (GC-FID) |

| Methyl Monochloroacetate | ≤ 0.5% | Gas Chromatography (GC-FID) |

| Methyl Trichloroacetate | ≤ 0.3% | Gas Chromatography (GC-FID) |

| Residual Methanol | ≤ 0.2% | Headspace Gas Chromatography (HS-GC) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |

Potential Impurities and their Origin

The primary route for synthesizing this compound is the Fischer esterification of dichloroacetic acid with methanol, typically in the presence of an acid catalyst. The impurities found in the final product are often related to the starting materials, side reactions, and purification process.

A visual representation of the relationship between the synthesis process and potential impurities is provided below.

Caption: Figure 1: Origin of Potential Impurities in this compound Synthesis.

Experimental Protocols for Quality Control

A systematic workflow is essential for the quality control of this compound. The following diagram illustrates a typical process from sample reception to the final report.

Caption: Figure 2: Quality Control Workflow for this compound.

Gas Chromatography (GC-FID) for Purity Assessment

This method is used to determine the purity of this compound and to quantify related impurities such as methyl monochloroacetate and methyl trichloroacetate.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar capillary column.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-